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molecular formula C5H7O4- B8798970 Propanedioic acid, monoethyl ester

Propanedioic acid, monoethyl ester

Cat. No. B8798970
M. Wt: 131.11 g/mol
InChI Key: HGINADPHJQTSKN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06849738B2

Procedure details

t-butyl methyl ether (880 ml), ethanol (120 ml) and ethyl malonate (212.23 g, 1.325 mol) were added to magnesium ethoxide (151.62 g, 1.325 mol), and the mixture was heated to reflux for 30 minutes and returned to room temperature (hereinafter, abbreviated as Solution C). Thionyl chloride (315.27 g, 2.650 mol) was added to 4-nitrophenylacetic acid (200.00 g, 1.104 mol), and the mixture was stirred at 70-75° C. for 45 minutes. Thionyl chloride was distilled off under reduced pressure, followed by azeotropy with toluene (200 ml) twice. t-butyl methyl ether (400 ml) was added to the azeotropic residue to dissolve the residue, which was added to Solution C dropwise. The mixture was stirred at 65° C. for 30 minutes, cooled to room temperature, and 2N hydrochloric acid (800 ml) was added thereto dropwise under ice-cooling. The organic layer was separated, the aqueous layer was reverse-extracted with t-butyl methyl ether (400 ml), the organic layers were combined and the solvent was distilled off under reduced pressure. Acetic acid (336 ml), water (224 ml) and concentrated sulfuric acid (42.4 ml) were added to the concentrated residue, and the mixture was refluxed at an external temperature of 125° C. for 5 hours while stirring vigorously. After completion of the reaction, the reaction was ice-cooled to room temperature, and t-butyl methyl ether (800 ml) and water (800 ml) were added thereto, followed by extraction. An aqueous saturated sodium hydrogen carbonate solution (800 ml) and ethyl acetate (240 ml) were added to the organic layer to wash the layer, which was further washed with an aqueous saturated sodium hydrogen carbonate solution (800 ml). After washed with brine (800 ml) twice, the solvent was distilled off under reduced pressure, followed by azeotropy with toluene (200 ml) twice. Ethyl cyanoacetate (137.33 g, 1.214 mol), ethanol (460 ml) and powdery sulfur (38.92 g, 1.214 mol) and n-butylamine (88.79 g, 1.214 mol) were added to the azeotropic residue, and the mixture was stirred at room temperature for 2 hours. The reaction mixture was stirred for 1 hour under ice-cooling, the crystals were filtered and washed with cold ethanol (400 ml). The crystals were dried under vacuum at 50° C. to give ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate (215.2 g, 0.702 mol, 63.6%).
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
212.23 g
Type
reactant
Reaction Step Two
Name
magnesium ethoxide
Quantity
151.62 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
880 mL
Type
solvent
Reaction Step Two
Quantity
315.27 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
137.33 g
Type
reactant
Reaction Step Four
Quantity
38.92 g
Type
reactant
Reaction Step Four
Quantity
88.79 g
Type
reactant
Reaction Step Four
Quantity
460 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](OCC)(=O)[CH2:2][C:3]([O-])=O.[O-]CC.[Mg+2].[O-]CC.[S:17](Cl)(Cl)=O.[N+:21]([C:24]1[CH:29]=[CH:28]C(CC(O)=O)=CC=1)([O-:23])=[O:22].[C:34]([CH2:36][C:37]([O:39][CH2:40][CH3:41])=[O:38])#[N:35].[S].[CH2:43](N)[CH2:44][CH2:45]C>C(O)C.O.COC(C)(C)C>[NH2:35][C:34]1[S:17][C:43]([C:1]2[CH:2]=[CH:3][C:24]([N+:21]([O-:23])=[O:22])=[CH:29][CH:28]=2)=[C:44]([CH3:45])[C:36]=1[C:37]([O:39][CH2:40][CH3:41])=[O:38] |f:1.2.3,^3:41|

Inputs

Step One
Name
Quantity
800 mL
Type
solvent
Smiles
O
Name
Quantity
800 mL
Type
solvent
Smiles
COC(C)(C)C
Step Two
Name
Quantity
212.23 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Name
magnesium ethoxide
Quantity
151.62 g
Type
reactant
Smiles
[O-]CC.[Mg+2].[O-]CC
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
880 mL
Type
solvent
Smiles
COC(C)(C)C
Step Three
Name
Quantity
315.27 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
200 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
Step Four
Name
Quantity
137.33 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
38.92 g
Type
reactant
Smiles
[S]
Name
Quantity
88.79 g
Type
reactant
Smiles
C(CCC)N
Name
Quantity
460 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70-75° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
returned to room temperature
DISTILLATION
Type
DISTILLATION
Details
Thionyl chloride was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
t-butyl methyl ether (400 ml) was added to the azeotropic residue
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the residue, which
ADDITION
Type
ADDITION
Details
was added to Solution C dropwise
STIRRING
Type
STIRRING
Details
The mixture was stirred at 65° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
2N hydrochloric acid (800 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
dropwise under ice-cooling
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was reverse-extracted with t-butyl methyl ether (400 ml)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Acetic acid (336 ml), water (224 ml) and concentrated sulfuric acid (42.4 ml) were added to the concentrated residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed at an external temperature of 125° C. for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
while stirring vigorously
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction
ADDITION
Type
ADDITION
Details
An aqueous saturated sodium hydrogen carbonate solution (800 ml) and ethyl acetate (240 ml) were added to the organic layer
WASH
Type
WASH
Details
to wash the layer, which
WASH
Type
WASH
Details
was further washed with an aqueous saturated sodium hydrogen carbonate solution (800 ml)
WASH
Type
WASH
Details
After washed with brine (800 ml) twice
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 hour under ice-
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
the crystals were filtered
WASH
Type
WASH
Details
washed with cold ethanol (400 ml)
CUSTOM
Type
CUSTOM
Details
The crystals were dried under vacuum at 50° C.

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
NC=1SC(=C(C1C(=O)OCC)C)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.702 mol
AMOUNT: MASS 215.2 g
YIELD: PERCENTYIELD 63.6%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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